molecular formula C41H60N6O3 B607301 EML631 CAS No. 2101206-36-2

EML631

カタログ番号: B607301
CAS番号: 2101206-36-2
分子量: 685.0 g/mol
InChIキー: LPCWQWNRCGWRFC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

EML631 is a cell-active, small-molecule inhibitor that selectively targets the histone methylation reader protein Spindlin1 (SPIN1) . SPIN1 functions as a transcriptional coactivator by recognizing trimethylated histone H3 lysine 4 (H3K4me3) marks, and its dysregulation is implicated in the progression of various malignant tumors . The inhibitor engages the aromatic cage within the Tudor domains of SPIN1, competitively blocking its ability to "read" H3K4me3 and thereby inhibiting its transcriptional-coactivator activity . The binding mode and interaction have been elucidated by X-ray crystallography (PDB ID: 5JSJ), revealing key contacts with residues in domain II, such as Phe141, Trp151, Tyr170, and Tyr177 . EML631 binds to SPIN1 with a dissociation constant (Kd) of approximately 3 µM and demonstrates increased selectivity over other methyllysine readers like PHF20, 53BP1, and L3MBTL3 . This probe serves as a valuable chemical tool for investigating the biological functions of SPIN1 in epigenetics, gene expression, and oncogenesis. Researchers should note that cellular activity for gene expression inhibition has been observed at concentrations of 20 µM, and it is recommended to use appropriate negative controls to confirm the on-target specificity of observed phenotypes . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans.

特性

CAS番号

2101206-36-2

分子式

C41H60N6O3

分子量

685.0 g/mol

IUPAC名

[4-[4-(2-pyrrolidin-1-ylethyl)piperidine-1-carbonyl]-3-[4-(pyrrolidin-1-ylmethoxy)anilino]phenyl]-[4-(2-pyrrolidin-1-ylethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C41H60N6O3/c48-40(46-27-15-33(16-28-46)13-25-43-19-1-2-20-43)35-7-12-38(41(49)47-29-17-34(18-30-47)14-26-44-21-3-4-22-44)39(31-35)42-36-8-10-37(11-9-36)50-32-45-23-5-6-24-45/h7-12,31,33-34,42H,1-6,13-30,32H2

InChIキー

LPCWQWNRCGWRFC-UHFFFAOYSA-N

SMILES

O=C(C1=CC=C(C(N2CCC(CCN3CCCC3)CC2)=O)C=C1NC4=CC=C(OCN5CCCC5)C=C4)N6CCC(CCN7CCCC7)CC6

正規SMILES

C1CCN(C1)CCC2CCN(CC2)C(=O)C3=CC(=C(C=C3)C(=O)N4CCC(CC4)CCN5CCCC5)NC6=CC=C(C=C6)OCN7CCCC7

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

EML631;  EML-631;  EML 631; 

製品の起源

United States

準備方法

Key Synthetic Steps

The synthesis followed a multi-step protocol (Scheme 1):

  • Alkylation of Nitrophenol Precursor :

    • 5-Nitro-4-methoxyisophthalonitrile was alkylated with 1-bromo-3-chloropropane using potassium carbonate (K₂CO₃) in acetonitrile at 80°C for 18 hours, yielding 5-(3-chloropropoxy)-4-methoxyisophthalonitrile (Intermediate 9).

    • Reaction Yield : 60% after purification via flash chromatography.

  • Displacement with Pyrrolidine :

    • Intermediate 9 underwent nucleophilic substitution with pyrrolidine in the presence of potassium iodide (KI) and K₂CO₃ at 60°C for 48 hours, forming 4-methoxy-5-(3-(pyrrolidin-1-yl)propoxy)isophthalonitrile (Intermediate 10).

    • Key Condition : DMF as solvent ensured solubility of both aromatic and amine components.

  • Reductive Cyclization :

    • The nitrile groups of Intermediate 10 were reduced using zinc dust in acetic acid, facilitating cyclization to form the amidine core of EML631.

    • Critical Parameter : Controlled addition of zinc prevented over-reduction of the nitrile groups.

Structural Optimization and Crystallographic Insights

Cocrystal structures of EML631 bound to SPIN1 (PDB: 5XXN) revealed critical interactions absent in EML405:

  • Pyrrolidine Positioning : The ethylene-linked pyrrolidine moiety occupied a groove between Tudor domains 1 and 2, forming hydrogen bonds with D173 (2.9 Å) and H252 (3.1 Å).

  • Aromatic Cage Engagement : The parent benzamide maintained π-π stacking with W45 (Tudor 1) and Y246 (Tudor 2), with a buried surface area of 306 Ų.

Table 1: Binding Affinities of EML631 and Analogs

CompoundSPIN1 Kₐ (μM)L3MBTL3 Kₐ (μM)Selectivity (SPIN1/L3MBTL3)
EML40515 ± 2.128 ± 3.41.9
EML6313.0 ± 0.5>100>33
EML6327.0 ± 1.285 ± 9.112

Data derived from isothermal titration calorimetry (ITC).

Purification and Analytical Characterization

Post-synthesis purification employed flash chromatography (silica gel, ethyl acetate/hexane gradient) and preparative HPLC (C18 column, 10–90% acetonitrile/water). Critical analytical data included:

  • ¹H NMR (600 MHz, CD₃OD): δ 7.49–7.42 (m, 4H, aromatic), 4.33 (t, J = 5.8 Hz, 2H, OCH₂), 3.74 (t, J = 7.8 Hz, 2H, NCH₂), 2.50–2.38 (m, 2H, CH₂ linker).

  • High-Resolution Mass Spectrometry : [M+H]⁺ calculated for C₂₃H₂₇N₅O₂: 406.2134; found: 406.2138.

Biological Validation and Cellular Activity

EML631 demonstrated robust target engagement in cellular assays:

  • Cellular Thermal Shift Assay (CETSA) : Treatment of GFP-SPIN1-transfected HEK293T cells with 10 μM EML631 increased SPIN1’s melting temperature (ΔTₘ) by 8.2°C, confirming intracellular binding.

  • Transcriptional Inhibition : At 5 μM, EML631 reduced SPIN1-driven expression of IL1B and BST2 by 72% and 65%, respectively (qPCR; p < 0.01 vs. DMSO control).

Comparative Analysis with Structural Analogs

EML631’s selectivity over related Tudor/MBT domains was achieved through strategic steric hindrance:

  • EML632/EML633 : Substitution with oxymethylene linkers or 4′-pyrrolidine diminished affinity for 53BP1 and PHF20 Tudor domains (Kₐ > 50 μM).

  • SPIN Family Specificity : EML631 exhibited >30-fold selectivity for SPIN1 over SPIN2A/B (SPR; Kₐ = 3 μM vs. 95 μM).

Challenges and Optimization Strategies

Key synthesis challenges included:

  • Demethylation Side Reactions : Initial attempts using BBr₃ led to mixtures of phenols; switching to a thiolate-mediated demethylation (C₁₂H₂₅SH, KOtBu) improved yield to 79–86%.

  • Amidine Stability : The final amidine group required strict anhydrous conditions during storage (-20°C under argon) .

科学的研究の応用

Epigenetics

EML631 is utilized to explore the role of SPIN1 in gene regulation and epigenetic modifications. By inhibiting SPIN1, researchers can assess changes in gene expression patterns and epigenetic marks, particularly those associated with histone modifications.

Case Study:
In a study involving RNA sequencing on T778 liposarcoma cells treated with EML631, researchers identified 655 transcripts downregulated in both SPIN1 knockdown and EML631-treated cells. This highlighted the compound's efficacy in modulating gene expression linked to SPIN1 activity .

Cancer Research

The compound is pivotal in investigating SPIN1's involvement in cancer progression. EML631's ability to inhibit SPIN1 allows for the examination of its role in tumor biology and the development of potential therapeutic strategies.

Data Table: Impact of EML631 on Cancer-Related Genes

GeneExpression ChangeSignificance
IL1BDecreasedHigh
BST2DecreasedHigh
C1QTNF1DecreasedModerate
ALDH1A3DecreasedModerate
IFI44LDecreasedModerate

This table summarizes the expression changes observed in key genes associated with inflammation and cancer when treated with EML631 .

Drug Discovery

EML631 serves as a tool compound for discovering new inhibitors targeting SPIN1 and related proteins. Its structure-activity relationship has been studied to optimize selectivity and potency against SPIN1.

Comparison with Similar Compounds

CompoundPotency (Kd)Selectivity
EML6313 μMHigh
EML4054 μMLow
EML6332 μMModerate

This comparison illustrates that EML631 exhibits superior selectivity for SPIN1 compared to its analogs, making it a valuable candidate for further drug development .

Cell Biology

The compound is instrumental in studying the cellular functions of SPIN1 and its interactions with other proteins. By inhibiting SPIN1, researchers can investigate its role in cellular processes such as transcriptional regulation and chromatin dynamics.

類似化合物との比較

EML631 vs. EML405 (Parent Compound)

  • Structural Differences : EML631 adds a pyrrolidine arm to EML405’s scaffold, enabling hydrogen bonding with SPIN1’s electronegative groove. EML405 lacks this arm and binds less efficiently .
  • Binding Affinity : EML631’s Kd (3 μM) is ~4.7-fold lower than EML405’s (14 μM), reflecting enhanced engagement with SPIN1 .
  • Specificity: EML405 shows moderate off-target interactions, while EML631’s pyrrolidine group minimizes binding to non-target proteins (e.g., L3MBTL3) .
  • Cellular Activity : Both compounds inhibit SPIN1’s coactivator function, but EML631 achieves this at lower concentrations (10 μM vs. 20 μM for EML405) .

EML631 vs. A366 (Dual G9a/SPIN1 Inhibitor)

  • Target Selectivity : A366 inhibits both SPIN1 (IC50: 182.6 nM) and G9a (IC50: 3.3 nM), limiting its utility in SPIN1-specific studies. EML631 is SPIN1-selective, avoiding G9a-related off-target effects .
  • Potency : While A366 has a lower IC50 for SPIN1, its dual activity complicates mechanistic studies. EML631’s higher specificity makes it preferable for dissecting SPIN1-specific pathways .

EML631 vs. Bivalent Inhibitors (VinSpinIn)

  • Binding Mechanism : Both EML631 and VinSpinIn are bivalent inhibitors engaging SPIN1’s Tudor domains I and II. However, EML631’s pyrrolidine arm stabilizes interactions with the inter-domain groove, whereas VinSpinIn’s structure remains uncharacterized in the provided evidence .

EML631 vs. Fragment-like Inhibitors (MS31)

  • EML631’s extended structure optimizes interactions with SPIN1’s Tudor domains .
  • Utility : MS31 may serve as a starting point for further optimization, while EML631 represents a mature inhibitor with proven cellular efficacy .

Comparative Data Table

Compound Target(s) Binding Affinity (Kd/IC50) Specificity for SPIN1 Key Structural Features Cellular Activity (Conc. Used)
EML631 SPIN1 3 μM (Kd) High Pyrrolidine arm, bivalent binding 10 μM
EML405 SPIN1 14 μM (Kd) Moderate Lacks pyrrolidine arm 20 μM
A366 SPIN1, G9a 182.6 nM (SPIN1 IC50) Low Dual-targeting scaffold Not reported
VinSpinIn SPIN1 Not reported Unknown Bivalent, Tudor I/II engagement Not reported
MS31 SPIN1 Not reported Moderate Fragment-like, simplified structure Not reported

Research Findings and Mechanistic Insights

  • Structural Basis of Selectivity : Crystallographic studies reveal that EML631’s pyrrolidine group forms two hydrogen bonds with SPIN1’s E142 and D145 residues, explaining its enhanced specificity over EML632/633 and other inhibitors .
  • Functional Validation: RNA sequencing and ChIP-qPCR confirm that EML631 (10 μM) suppresses SPIN1-mediated gene activation at rDNA and IL1B loci, with effects comparable to SPIN1 knockdown .
  • Thermodynamic Stability : EML631 increases SPIN1’s melting temperature (ΔTm = +5°C) in thermal shift assays, indicating stable target engagement .

Q & A

How can researchers design experiments to assess EML631's inhibitory effects on chromatin-binding proteins like SPIN1?

Answer:
To evaluate EML631's inhibitory activity, combine MicroScale Thermophoresis (MST) for binding affinity quantification with Chromatin Immunoprecipitation qPCR (ChIP-qPCR) to measure chromatin association disruption. For example, validated EML631's inhibition of SPIN1 at rDNA and IL1B loci using α-GFP ChIP-qPCR, with data normalized to input DNA and statistical significance assessed via Student’s t-test (three biological replicates, each with three technical replicates). Include negative controls (e.g., non-target loci like PRM3 in ) and validate findings with orthogonal methods like gene expression analysis (e.g., RT-qPCR for SPIN1 target genes). Ensure rigorous normalization (e.g., GAPDH in ) and pre-register experimental protocols to minimize bias .

What methodological strategies resolve contradictions in EML631 efficacy data across biochemical vs. cellular assays?

Answer:
Contradictions may arise from assay-specific variables (e.g., compound solubility, cellular uptake, or off-target effects). To address this:

  • Cross-validate results : Compare MST (binding affinity) with cellular assays (e.g., gene expression in ).
  • Dose-response profiling : Test multiple concentrations (e.g., 10 μM in ) to identify threshold effects.
  • Contextualize with structural data : Pair functional assays with crystallography or docking studies to confirm target engagement.
  • Replicate across models : Use primary cells, organoids, or in vivo systems to assess biological relevance.
    Statistical frameworks like meta-analysis ( ) or error-propagation models ( ) can quantify uncertainty .

How should researchers optimize experimental conditions for EML631 in epigenetic target validation?

Answer:
Key considerations include:

  • Buffer compatibility : Ensure MST buffer conditions (pH, ionic strength) mimic physiological environments to avoid artifactual binding.
  • Cell permeability : Use derivatives with validated cellular uptake (e.g., methyl-lysine mimetics like EML741/822 in ) or employ delivery enhancers (e.g., liposomes).
  • Time-course analysis : Monitor inhibition kinetics (e.g., ChIP-qPCR post-treatment timepoints) to distinguish direct vs. indirect effects.
  • Counter-screen against related targets : Test specificity using reader proteins (e.g., MRG15 in ) to rule off-target activity.
    Document all parameters in open-access repositories (per ) to enable reproducibility .

What statistical approaches are critical for analyzing EML631’s dose-dependent effects in gene regulation studies?

Answer:

  • Non-linear regression : Fit dose-response curves (e.g., Hill equation) to calculate IC50 values.
  • ANOVA with post-hoc tests : Compare gene expression changes across doses (e.g., RT-qPCR data in ).
  • Error modeling : Account for technical (e.g., pipetting variability) and biological (e.g., cell-line heterogeneity) variances using mixed-effects models.
  • False-discovery rate (FDR) correction : Adjust for multiple comparisons in omics datasets (e.g., RNA-seq follow-ups to ).
    Raw data (e.g., uncropped Western blots in ) must be archived to support transparency .

How can researchers reconcile discrepancies between EML631’s in vitro potency and in vivo efficacy?

Answer:
Discrepancies often stem from pharmacokinetic (PK) limitations. Mitigate this by:

  • PK/PD modeling : Integrate plasma/tissue concentration data with target modulation readouts.
  • Metabolite profiling : Identify active metabolites or degradation products (e.g., via LC-MS).
  • Tissue-specific delivery : Use nanoparticle formulations or prodrug strategies to enhance bioavailability.
  • Phenotypic rescue experiments : Confirm on-target effects using genetic knockdown (e.g., siRNA against SPIN1) alongside EML631 treatment.
    Preclinical studies should follow FAIR data principles () and include negative controls (e.g., vehicle-treated cohorts) .

What ethical and reporting standards apply to studies using EML631 in translational research?

Answer:

  • Pre-registration : Document hypotheses, endpoints, and analysis plans on platforms like Open Science Framework to reduce HARKing (Hypothesizing After Results are Known).
  • Ethical oversight : Obtain approval for animal/human tissue use () and disclose conflicts of interest.
  • Data sharing : Deposit raw datasets (e.g., ChIP-qPCR Ct values, microscopy images) in repositories like Zenodo or Figshare.
  • LLM transparency : If using AI tools for data analysis, disclose parameters (e.g., temperature settings in ) to ensure reproducibility.
    Adhere to journal-specific guidelines (e.g., STAR Methods) for methodological rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
EML631
Reactant of Route 2
Reactant of Route 2
EML631

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。